3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride

regioisomer differentiation structure-activity relationship phenyl substitution pattern

3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220019-48-6, molecular formula C₁₃H₂₀ClNO, molecular weight 241.76 g/mol) is a pyrrolidine derivative featuring a meta-ethyl-substituted phenoxy group attached via a methylene linker at the pyrrolidine 3-position, supplied as the hydrochloride salt. The compound belongs to the 3-phenoxymethylpyrrolidine class, a scaffold associated with serotonin (5-HT) and norepinephrine (NE) reuptake inhibitory activity as disclosed in multiple patent families.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1220019-48-6
Cat. No. B1397524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride
CAS1220019-48-6
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)OCC2CCNC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(8-11)15-10-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9-10H2,1H3;1H
InChIKeyBWVVMUSUTRLYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220019-48-6): Chemical Identity, Salt-Form Properties, and Procurement Baseline


3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220019-48-6, molecular formula C₁₃H₂₀ClNO, molecular weight 241.76 g/mol) is a pyrrolidine derivative featuring a meta-ethyl-substituted phenoxy group attached via a methylene linker at the pyrrolidine 3-position, supplied as the hydrochloride salt . The compound belongs to the 3-phenoxymethylpyrrolidine class, a scaffold associated with serotonin (5-HT) and norepinephrine (NE) reuptake inhibitory activity as disclosed in multiple patent families [1]. As a hydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base form (CAS 1220175-11-0, MW 205.30), a property advantageous for pharmaceutical formulation and in vitro assay preparation .

Why 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride Cannot Be Replaced by Unsubstituted, Ortho-Isomeric, or Halogenated Analogs Without Risking Altered Target Engagement


The 3-phenoxymethylpyrrolidine scaffold exhibits pronounced structure-activity dependence on phenyl ring substitution pattern, as established by Theravance patent families (US7888386B2, US8853255B2, WO2011008666A3) demonstrating that modifications to the phenoxy ring directly modulate serotonin transporter (SERT) and norepinephrine transporter (NET) binding affinity and selectivity ratios [1]. The meta-ethyl substitution present in CAS 1220019-48-6 occupies a distinct steric and electronic space compared to the ortho-ethyl isomer (CAS 1220031-81-1), unsubstituted parent (CAS 1185299-28-8), or halogenated analogs such as the 4-bromo-2-ethyl derivative (CAS 1219956-83-8) and 2-chloro-4-ethyl derivative (CAS 1220039-13-3) . In the related 3-(phenoxy-phenyl-methyl)-pyrrolidine SNRI series, phenyl ring substitution position and electronic character were shown to be critical determinants of NET/SERT potency balance and off-target selectivity [2]. Substituting the meta-ethyl regioisomer with an ortho-ethyl or unsubstituted analog introduces uncontrolled variables in lipophilicity (estimated ΔlogP), target binding geometry, and potentially metabolic stability—rendering generic substitution scientifically unjustified without explicit comparative experimental validation.

3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Procurement Decisions


Meta-Ethyl vs Ortho-Ethyl Regioisomerism: Steric and Electrostatic Differentiation from 3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride

The meta-ethyl substitution on the phenoxy ring in CAS 1220019-48-6 produces a distinct electrostatic potential surface and steric profile compared to the ortho-ethyl isomer CAS 1220031-81-1. In the 3-phenoxymethylpyrrolidine SNRI pharmacophore, the phenyl ring engages in π-stacking and hydrophobic interactions with transporter binding pockets; the position of the ethyl substituent alters the dihedral angle between the phenyl ring and the methylene-oxygen linker, potentially affecting the presentation of the pyrrolidine amine to key aspartate residues in the SERT/NET binding sites [1]. The meta-substituted analog presents the ethyl group distal to the ether linkage, reducing steric clash with the methylene-pyrrolidine moiety compared to the ortho isomer, where the 2-ethyl group imposes conformational restriction around the O-CH₂ bond . This regioisomeric distinction is non-trivial: in the closely related 3-(phenoxy-phenyl-methyl)-pyrrolidine SNRI series (Van Orden et al., 2013), altering phenyl substitution position resulted in >10-fold shifts in NET/SERT potency ratios [2].

regioisomer differentiation structure-activity relationship phenyl substitution pattern

Hydrochloride Salt vs Free Base: Aqueous Solubility and Stability Advantage

CAS 1220019-48-6 is supplied as the hydrochloride salt, which provides enhanced water solubility and improved chemical stability relative to the free base form (3-[(3-ethylphenoxy)methyl]pyrrolidine, CAS 1220175-11-0, MW 205.30) . The protonation of the pyrrolidine nitrogen (pKa estimated ~9.5-10.5 for secondary pyrrolidine amines) in the HCl salt increases aqueous solubility by several orders of magnitude compared to the neutral free base, which is described as having limited water solubility and being primarily soluble in organic solvents such as dichloromethane . This differential is critical for in vitro assay preparation: the hydrochloride salt can be directly dissolved in aqueous buffer systems at biologically relevant concentrations, whereas the free base requires organic co-solvents (e.g., DMSO) that may confound cellular assay readouts or exceed tolerable solvent limits .

salt form selection aqueous solubility formulation compatibility

Meta-Ethyl vs Unsubstituted Parent: Lipophilicity Modulation and Membrane Permeability Implications

The introduction of a meta-ethyl group on the phenoxy ring of CAS 1220019-48-6 increases lipophilicity compared to the unsubstituted parent compound 3-(phenoxymethyl)pyrrolidine hydrochloride (CAS 1185299-28-8, formula C₁₁H₁₆ClNO, MW 213.70) . The ethyl substituent adds two methylene units (net ΔMW +28.06 g/mol) and contributes an estimated +0.8 to +1.2 log units to the calculated logP based on fragment-based addition methods, placing the compound in a more favorable lipophilicity range for passive membrane permeation while remaining within drug-like space (cLogP typically <5 for CNS-targeted compounds) [1]. In the broader phenoxy-pyrrolidine SCD1 inhibitor series, electron-donating alkyl substituents on the phenoxy ring have been shown to modulate potency, with the phenoxy-pyrrolidine class achieving IC₅₀ hSCD1 = 6.8 nM for optimized members [2]. The unsubstituted parent lacks this lipophilic handle and may exhibit reduced membrane partitioning, potentially limiting cellular uptake in intact-cell assays.

lipophilicity logP membrane permeability ethyl substitution effect

Differentiation from Halogenated Analogs: Absence of Aryl Halide Metabolic Liability and CYP Inhibition Risk

Unlike the brominated analog 3-[(4-bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1219956-83-8, MW 320.66) and the chlorinated analog 3-((2-chloro-4-ethylphenoxy)methyl)pyrrolidine hydrochloride (CAS 1220039-13-3), CAS 1220019-48-6 contains no aryl halide substituents . Aryl halides are known substrates for cytochrome P450-mediated oxidative metabolism and can act as mechanism-based CYP inhibitors through reactive metabolite formation. The absence of bromine or chlorine on the phenyl ring eliminates potential CYP isoform inhibition liabilities (particularly CYP2C9 and CYP3A4) that are associated with halogenated aromatic compounds [1]. Additionally, the molecular weight of 241.76 g/mol (vs 320.66 for the brominated analog) keeps CAS 1220019-48-6 well within the favorable range for CNS drug-likeness (MW <400), whereas the brominated analog exceeds 300 Da and carries increased risk of efflux transporter recognition [2].

metabolic stability aryl halide CYP inhibition drug-drug interaction risk

Vendor Purity Specification and ISO-Certified Supply Chain: Quality Assurance Differentiation

CAS 1220019-48-6 is commercially available at a minimum purity specification of 95% (HPLC) from multiple vendors including AKSci (Catalog 0696DN) and at ≥98% purity (NLT 98%) from MolCore, which claims ISO-certified manufacturing suitable for global pharmaceutical R&D and quality control applications . The availability of a high-purity (≥98%) grade from an ISO-certified supplier distinguishes this compound from certain comparator analogs that may only be available at 95% minimum purity from non-ISO-certified sources. For quantitative pharmacology studies (e.g., IC₅₀ determination, Ki measurement), a 3% absolute purity difference can introduce systematic error in potency calculations, particularly for compounds with steep concentration-response curves [1]. The CymitQuimica listing (Ref. 3D-VYB01948) indicates this compound was historically available in 5g quantities but is now discontinued at that vendor, suggesting procurement planning should prioritize suppliers with active stock .

chemical purity quality control ISO certification procurement specification

Optimal Research and Industrial Application Scenarios for 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride Based on Verified Differentiation Evidence


SNRI Pharmacophore SAR Studies Requiring Meta-Substituted Phenoxy-Pyrrolidine Probe Compounds

This compound serves as a regioisomerically defined probe for structure-activity relationship studies within the 3-phenoxymethylpyrrolidine class of serotonin-norepinephrine reuptake inhibitors (SNRIs), as disclosed in Theravance patent families US7888386B2 and US8853255B2 [1]. Researchers investigating the impact of phenyl ring substitution position on SERT/NET binding affinity, selectivity ratio, and functional uptake inhibition should procure the meta-ethyl isomer specifically (rather than the ortho-ethyl isomer CAS 1220031-81-1 or unsubstituted parent) to systematically map the steric and electronic tolerance of the transporter binding pocket at the meta position. The hydrochloride salt form enables direct dissolution in aqueous assay buffers without organic co-solvent interference.

Preclinical In Vivo Pain Model Studies Requiring Non-Halogenated CNS-Penetrant Pyrrolidine Scaffolds

For preclinical pain model studies (e.g., spinal nerve ligation, formalin model) where the 3-phenoxymethylpyrrolidine scaffold has demonstrated efficacy [1], CAS 1220019-48-6 offers a non-halogenated scaffold (MW 241.76, no aryl Br/Cl) that may present a more favorable metabolic profile compared to brominated or chlorinated analogs (CAS 1219956-83-8, CAS 1220039-13-3). The absence of aryl halides reduces the potential for CYP-mediated reactive metabolite formation and mechanism-based CYP inhibition, potentially simplifying toxicology interpretation in rodent models [2]. The ISO-certified ≥98% purity grade from MolCore supports GLP-compliant in vivo dosing formulation.

SCD1 Inhibitor Discovery Programs Leveraging Phenoxy-Pyrrolidine Chemical Space

The phenoxy-pyrrolidine scaffold has demonstrated potent stearoyl-CoA desaturase-1 (SCD1) inhibition with IC₅₀ values as low as 6.8 nM for optimized derivatives, as documented in the comprehensive SCD1 inhibitor review by Chandra et al. (2024) [1]. CAS 1220019-48-6, with its meta-ethylphenoxy substitution pattern, represents a structurally distinct entry point into this chemical space for SCD1 inhibitor discovery programs targeting metabolic disorders or dermatological conditions. The compound's moderate lipophilicity (estimated logP contribution from meta-ethyl: +0.8 to +1.2) may offer advantages in balancing target potency with aqueous solubility for topical or systemic SCD1-targeted applications.

Chemical Biology Probe Development Requiring Defined Purity and Regioisomeric Integrity

For chemical biology applications where compound identity and purity directly impact target deconvolution confidence, the availability of CAS 1220019-48-6 at ≥98% purity (NLT 98%, ISO-certified) from MolCore provides a quality benchmark that differentiates it from comparator analogs typically available only at 95% [1]. The regioisomeric integrity of the meta-ethyl substitution pattern is critical for chemoproteomics and target engagement studies, where even 5% contamination with the ortho-ethyl isomer could generate confounding pull-down or cellular thermal shift assay results. Researchers should verify regioisomeric purity by ¹H NMR or HPLC-MS upon receipt, particularly given that some vendor listings for related compounds have shown inconsistent nomenclature between ortho and meta isomers [2].

Quote Request

Request a Quote for 3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.